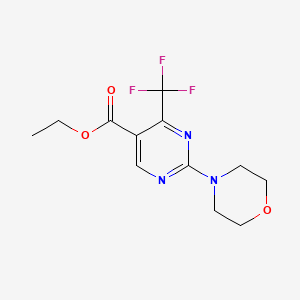
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H14F3N3O3 and its molecular weight is 305.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target proteins involved in neuroinflammation and neurodegeneration .
Mode of Action
Similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are crucial in the development and progression of neurodegenerative diseases.
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 .
生物活性
Ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound characterized by its unique structural features, which include a morpholine group, a trifluoromethyl group, and a carboxylate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C10H10F3N3O2. Its structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Morpholine Group | Enhances solubility and bioavailability |
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
| Carboxylate Moiety | Facilitates interactions with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, while the morpholine moiety contributes to its solubility profile, facilitating cellular uptake. The carboxylic acid functionality can participate in hydrogen bonding, further stabilizing interactions with target biomolecules.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives achieved IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-FU) .
Table: Comparison of IC50 Values
| Compound | IC50 (μM) in MCF-7 Cells | IC50 (μM) in MDA-MB-231 Cells |
|---|---|---|
| Ethyl 2-morpholin-4-yl... | 0.87 | 1.75 |
| 5-Fluorouracil | 17.02 | 11.73 |
These findings suggest that this compound could be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been implicated in enzyme inhibition studies. Research indicates that similar compounds can effectively inhibit key enzymes involved in metabolic pathways, thereby altering disease mechanisms . This inhibition can lead to significant therapeutic effects, particularly in conditions like cancer and metabolic disorders.
Case Studies and Applications
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing drugs targeting neurological disorders due to its enhanced bioactivity from the trifluoromethyl group .
- Agricultural Chemistry : It is utilized in formulating agrochemicals, providing effective pest control solutions and enhancing agricultural productivity .
- Material Science : Research is ongoing into its potential applications in developing advanced materials, particularly for coatings and polymers .
特性
IUPAC Name |
ethyl 2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-2-21-10(19)8-7-16-11(17-9(8)12(13,14)15)18-3-5-20-6-4-18/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVSJSUSICBTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














